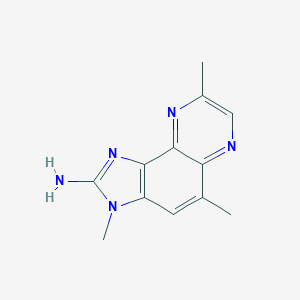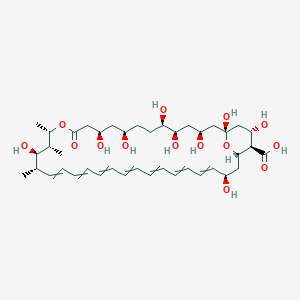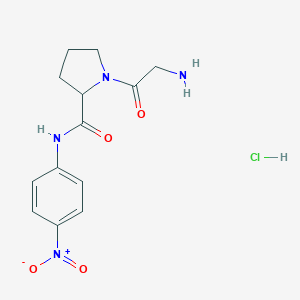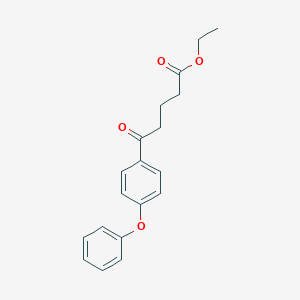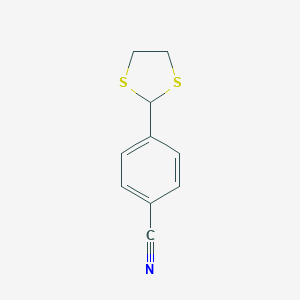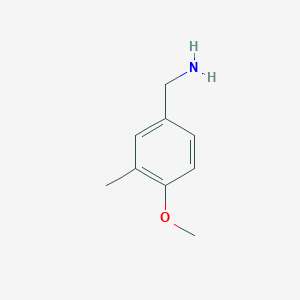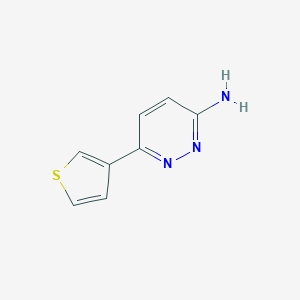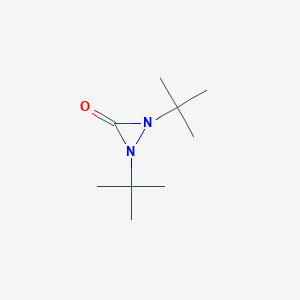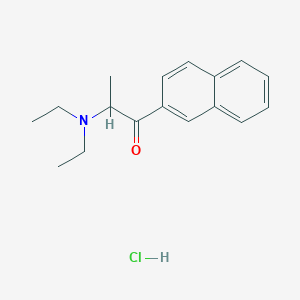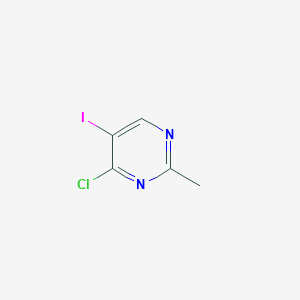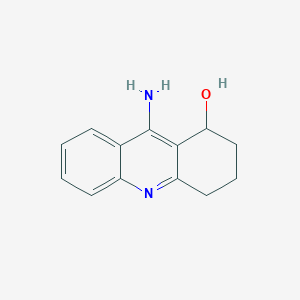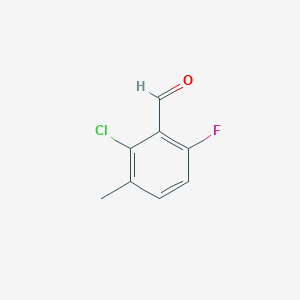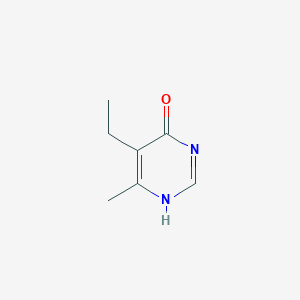
5-Ethyl-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinol, 5-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position on the pyrimidine ring, along with a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-thio-6-methyluracil with ethyl acetoacetate in the presence of sodium methoxide and methanol. The reaction mixture is heated and then treated with glacial acetic acid to precipitate the product . Another method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation under reduced pressure are common practices to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinol, 5-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed:
Oxidation: Formation of 4-pyrimidinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinol, 5-ethyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzymes, leading to inhibition. Additionally, its ethyl and methyl groups contribute to the compound’s overall hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.
5-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 5th position and hydroxyl groups at the 2nd and 4th positions.
6-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 6th position and hydroxyl groups at the 2nd and 4th positions.
Uniqueness: 4-Pyrimidinol, 5-ethyl-6-methyl- is unique due to the specific positioning of its ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other pyrimidine derivatives. This unique structure allows it to interact differently with biological targets and participate in specific chemical reactions .
Properties
CAS No. |
103980-63-8 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CNC1=O)C |
Isomeric SMILES |
CCC1=C(NC=NC1=O)C |
Canonical SMILES |
CCC1=C(NC=NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


